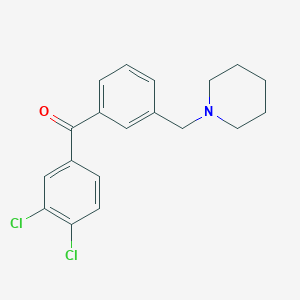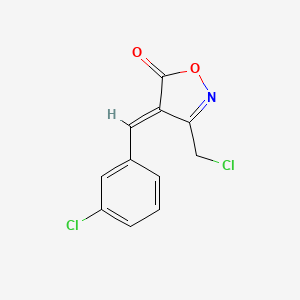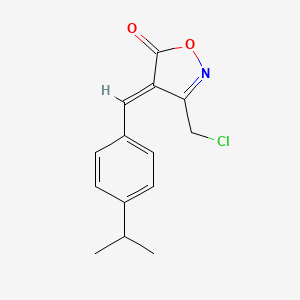
3,4-Dichloro-3'-piperidinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-3'-piperidinomethyl benzophenone (DCPMBP) is an important organic compound commonly used in a variety of scientific research applications. It is a synthetic molecule with a unique structure, consisting of a benzene ring with an attached piperidine ring and two chlorine substituents. DCPMBP is an important intermediate in organic synthesis and has a variety of uses in the laboratory, including the synthesis of other compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.
科学的研究の応用
1. Environmental Impact and Water Treatment
- Benzophenone compounds, including derivatives similar to 3,4-Dichloro-3'-piperidinomethyl benzophenone, are utilized as UV filters and are often found in environmental matrices. Their presence in water poses potential ecological and health threats. The transformation of these compounds during water treatment processes, especially chlorination, results in the formation of toxic by-products. This aspect is critical in assessing the environmental impact and strategies for water treatment (Liu, Wei, Liu, & Du, 2016).
2. Chemical Synthesis and Structural Studies
- Compounds structurally related to this compound have been synthesized and characterized, revealing insights into their molecular structure and properties. These studies often involve single-crystal X-ray diffraction, highlighting their conformations and intermolecular interactions, which are essential for understanding their potential applications in various fields, such as materials science (Karthik et al., 2021).
3. Degradation and Toxicity Studies in Water Treatment
- The degradation process and resulting toxicity of benzophenone derivatives during water treatment, including methods like ozonation and oxidation with potassium permanganate, have been extensively studied. These investigations provide vital information on the environmental fate and safety of such compounds, which is crucial for the development of more effective and eco-friendly water treatment solutions (Guo, Lin, Xu, & Qi, 2016).
4. Photostability and Toxicity in Aquatic Environments
- Research on the photostability of benzophenone-type UV filters, closely related to this compound, has shown varying degrees of stability and toxicity in water. These findings are significant for understanding the environmental impact of such chemicals in aquatic ecosystems, particularly in swimming pools and sea swimming areas (Zhuang et al., 2013).
5. Transformation Characteristics and Ecological Risk
- Studies on the transformation characteristics of benzophenone-type UV filters during chlorination disinfection treatments have identified various halogenated products. This research highlights the increased acute toxicity and potential ecological risks associated with these transformation products in water treatment processes (Yang et al., 2017).
特性
IUPAC Name |
(3,4-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVCSVHJNHGSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643163 |
Source


|
| Record name | (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-54-9 |
Source


|
| Record name | Methanone, (3,4-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)


![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)
![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
